molecular formula C25H25N3O4 B11482717 13-(2-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

13-(2-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

Cat. No.: B11482717
M. Wt: 431.5 g/mol
InChI Key: RPRHSVGXSKLXJD-UHFFFAOYSA-N
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Description

13-(2-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione is a complex heterocyclic compound. It is characterized by its unique tricyclic structure, which includes oxygen, nitrogen, and phenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(2-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol in the presence of a sodium-bisulfate catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

13-(2-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and methoxy groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

13-(2-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-(2-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. The compound’s structure allows it to bind to these enzymes and prevent the formation of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-(2-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione apart is its unique combination of functional groups and tricyclic structure, which confer specific biological activities and chemical reactivity. Its potential as a nonsteroidal anti-inflammatory drug with low acute toxicity makes it a promising candidate for further research and development .

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

13-(2-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

InChI

InChI=1S/C25H25N3O4/c1-15-14-28-20(16-10-6-5-7-11-16)19-21(26(2)25(30)27(3)24(19)29)22(28)23(32-15)17-12-8-9-13-18(17)31-4/h5-13,15,23H,14H2,1-4H3

InChI Key

RPRHSVGXSKLXJD-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C(O1)C5=CC=CC=C5OC

Origin of Product

United States

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